molecular formula C7H9Br2NO B1447155 2-(Bromomethyl)-5-methoxypyridine hydrobromide CAS No. 2007919-27-7

2-(Bromomethyl)-5-methoxypyridine hydrobromide

Cat. No. B1447155
M. Wt: 282.96 g/mol
InChI Key: IBPDGBSBKPHSMS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative. It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Synthesis Analysis

This compound is used in the preparation of various derivatives, including 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine and 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one .


Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN. The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Bromomethyl)pyridine hydrobromide are not mentioned in the sources, it is known to participate in the synthesis of various derivatives .


Physical And Chemical Properties Analysis

This compound appears as a white to light yellow powder or crystal. It has a purity of >98.0% (T) (HPLC). The melting point ranges from 148.0 to 152.0 °C. It is soluble in methanol .

Scientific Research Applications

Synthesis Applications

2-(Bromomethyl)-5-methoxypyridine hydrobromide has been utilized in various synthesis applications. For instance, it plays a role in the efficient synthesis of 5-functionalized 2-methoxypyridines, which are further used in the synthesis of bicyclic δ-lactams and quinolin-2-ones (Sośnicki, 2009). This compound is also integral in the synthesis of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, which show significant activity against cancer cell lines (Gallati et al., 2020).

Reactivity and Transformation Studies

The reactivity of this compound has been explored in several studies. For example, 3-methoxypiperidines were transformed into 2-(bromomethyl)pyrrolidines through a reaction with boron(III) bromide, a process involving an intermediate bicyclic aziridinium ion (Tehrani et al., 2000). Additionally, the compound was used in the synthesis of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide, which was then applied to create 2-(methoxycarbonyl)indolizidine (D’hooghe et al., 2009).

Safety And Hazards

This compound is classified as a skin irritant and can cause serious eye damage. It may also cause respiratory irritation. It is advised to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(bromomethyl)-5-methoxypyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPDGBSBKPHSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-methoxypyridine hydrobromide

CAS RN

2007919-27-7
Record name Pyridine, 2-(bromomethyl)-5-methoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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